![molecular formula C25H19ClFN3O B2946893 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185084-46-1](/img/structure/B2946893.png)
5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19ClFN3O and its molecular weight is 431.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one , with the CAS number 1185084-46-1 , belongs to a class of pyrimidoindoles known for their diverse biological activities. This article focuses on its biological activity, particularly its potential anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H19ClFN3O
- Molecular Weight : 431.9 g/mol
- Structure : The compound features a pyrimidoindole core with a chlorobenzyl and a fluoro group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidoindole derivatives, including the compound . Here are some key findings:
-
Mechanism of Action :
- The compound exhibits cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and disruption of microtubule dynamics. Similar compounds have shown effects on cell cycle regulation and apoptosis pathways by activating caspases and modulating Bcl-2 family proteins .
-
Cell Line Studies :
- In vitro studies indicate that this compound has significant inhibitory effects on cancer cell proliferation. For example, compounds within this class have demonstrated IC50 values in the low micromolar range against various human cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | IC50 Values (µM) | Activity |
---|---|---|---|
This compound | Pyrimidoindole core with Cl and F substituents | TBD | Anticancer |
2-Phenyl-4-quinolone | Induces mitotic arrest | 12.50 (MCF7) | Anticancer |
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-pyrazole derivatives | Induces autophagy | 0.08 (NCI-H460) | Anticancer |
Case Studies
- Cytotoxicity Testing :
- Mechanistic Insights :
Future Directions for Research
The unique structural features of this compound suggest several avenues for future research:
- Target Identification : Further studies should focus on identifying specific molecular targets within cancer pathways to elucidate the precise mechanisms of action.
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy will be essential in advancing this compound towards clinical applications.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-pyrimidoindolone, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling, such as Buchwald-Hartwig amination for indole functionalization, followed by fluorination at the 8-position. Key intermediates (e.g., chlorobenzyl-substituted precursors) require purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization may involve catalyst screening (e.g., Pd(OAc)₂/XPhos) and temperature control (70–110°C) to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and fluorinated carbons (δ 105–115 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- XRD : Resolve crystallographic ambiguity in the pyrimidoindolone core (e.g., bond angles and torsion angles) .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to pyrimidoindolone kinase inhibitors. Use ATP-competitive binding assays with recombinant enzymes and IC50 determination via fluorescence polarization. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and blood-brain barrier penetration (logP/logD analysis).
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., fluoro group hydroxylation) that may reduce efficacy in vivo .
- Dose-Response Refinement : Adjust dosing regimens based on bioavailability studies (e.g., IV vs. oral administration) .
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) in this scaffold?
- Methodological Answer :
- Molecular Docking : Use MOE or AutoDock Vina to model interactions with kinase ATP pockets (e.g., hinge region hydrogen bonding with the pyrimidine nitrogen).
- QSAR Modeling : Train models on substituent effects (e.g., 3-chlorobenzyl vs. 4-fluorobenzyl) using descriptors like Hammett σ constants and steric bulk parameters .
Q. How should researchers address stability issues in long-term storage of this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Stabilizers : Test antioxidants (e.g., BHT) or lyophilization for hygroscopic batches .
Q. What experimental designs are robust for evaluating environmental impact or biodegradability?
- Methodological Answer :
- OECD 301F Test : Measure aerobic biodegradation in activated sludge over 28 days.
- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests .
Q. Data Analysis & Theoretical Frameworks
Q. How can researchers reconcile discrepancies between computational binding predictions and experimental IC50 values?
- Methodological Answer :
- Ensemble Docking : Simulate flexible receptor conformations (e.g., kinase activation loops).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., chloro vs. fluoro).
- Experimental Validation : Use SPR (Surface Plasmon Resonance) for kinetic binding analysis (ka/kd rates) .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC50/EC90 with 95% CI.
- ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., compound vs. standard inhibitors) .
Q. How to integrate this compound into a broader theoretical framework for kinase inhibitor development?
属性
IUPAC Name |
5-[(3-chlorophenyl)methyl]-8-fluoro-3-(2-phenylethyl)pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O/c26-19-8-4-7-18(13-19)15-30-22-10-9-20(27)14-21(22)23-24(30)25(31)29(16-28-23)12-11-17-5-2-1-3-6-17/h1-10,13-14,16H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVYNCMTRGJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。